Neosperidin dihydrochalcone
Overview
Description
Neosperidin dihydrochalcone is a useful research compound. Its molecular formula is C28H36O15 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sweetener and Flavor Enhancer
Neosperidin dihydrochalcone (NHDC) is widely recognized for its use as a new sweetener with a clean taste profile, making it extensively used in the food industry. Its synthesis methods and applications in various food products are elaborately described (Lai Bo-wen, 2008). Another study highlights NHDC's role as a low-calorie sweetener, bitterness blocker, and flavor enhancer, beneficial for the food, beverage, pharmaceutical, and animal feed industries. It emphasizes the metabolic engineering of plant cells for its production (A. Frydman et al., 2005).
Solubility Enhancement in Sweetener Blends
Research has shown that NHDC can significantly enhance sweetness synergy and cost-efficiency when used in blends with other sweeteners. Methods to improve its water solubility, particularly when combined with sodium saccharin or sodium cyclamate, have been studied, offering technological advantages in various applications (O. Benavente-García et al., 2001).
Antioxidant Properties and Health Benefits
NHDC has been reported to have antioxidant properties, particularly effective against CCl4-induced hepatic injury. Its mechanism involves scavenging free radicals and activating the Nrf2/ARE signaling pathway, highlighting its potential in addressing oxidative damage and related health issues (Chuanyang Su et al., 2015). Another study confirms NHDC's strong radical scavenging activity against various reactive species, emphasizing its potential as a novel antioxidant particularly effective against ROS-related inflammatory diseases (Je-Min Choi et al., 2007).
Analytical and Quantitative Studies
Various studies have developed methods for the separation, quantification, and analysis of NHDC, such as HPLC-UV and LC-MS/MS techniques. These methods are crucial for accurate measurement and quality control in various applications, including foodstuffs and pharmacokinetic studies (Lin Chen et al., 2022), (Jr-Ting Lee et al., 2017).
properties
IUPAC Name |
1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860255 | |
Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neosperidin dihydrochalcone | |
CAS RN |
20702-77-6 | |
Record name | Neohesperidin dihydrochalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.00 to 158.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Neohesperidin dihydrochalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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